

Application Note & Protocol: Determination of MCPA-2-ethylhexyl Residues in Crop Samples

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Compound of Interest

Compound Name: MCPA-2-ethylhexyl

Cat. No.: B166886

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This document provides a comprehensive guide for the quantitative determination of **MCPA-2-ethylhexyl** residues in various crop samples. The protocol is intended for researchers, scientists, and professionals in analytical chemistry and food safety.

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used phenoxy herbicide for the post-emergence control of broadleaf weeds in cereal crops and grasslands.^{[1][2]} It is often formulated as an ester, such as **MCPA-2-ethylhexyl**, to enhance its efficacy. Due to potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established maximum residue limits (MRLs) for MCPA in various agricultural commodities. Therefore, sensitive and reliable analytical methods are crucial for monitoring **MCPA-2-ethylhexyl** residues in crops to ensure food safety and compliance with regulations.

This application note details a robust analytical workflow for the determination of **MCPA-2-ethylhexyl**, which is typically hydrolyzed to its parent acid form (MCPA) during sample preparation and analysis. The methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or tandem mass spectrometry (MS/MS) for confirmation.

Principle

The core of this method involves the extraction of **MCPA-2-ethylhexyl** from the crop matrix using an organic solvent, typically acetonitrile. The ester is intentionally hydrolyzed to the more stable MCPA acid during the extraction or a subsequent saponification step. A cleanup procedure using dispersive solid-phase extraction (dSPE) is then employed to remove interfering matrix components such as pigments, sugars, and lipids.^[3] The final extract is analyzed by HPLC-DAD or LC-MS/MS for the quantification of MCPA.

Experimental Protocols

3.1. Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.^{[4][5]} The EN 15662 and AOAC 2007.01 are two official versions of this method.^{[3][5]}

3.1.1. Reagents and Materials

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) (optional, for highly pigmented samples)
- Formic acid
- Deionized water
- 50 mL polypropylene centrifuge tubes

- Centrifuge

3.1.2. Extraction Procedure

- Homogenize a representative portion of the crop sample (e.g., wheat grains, spinach leaves, or fruit). For dry commodities like wheat, a wetting step may be necessary prior to extraction. [4]
- Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]
- Immediately cap and shake the tube vigorously for 1 minute.
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.[4]

3.1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE tube containing MgSO₄ and PSA. For samples with high fat content, C18 may also be included.[3] [4] For samples with significant pigmentation (e.g., spinach), GCB can be used, but it may also remove planar analytes.
- Vortex the dSPE tube for 30 seconds.
- Centrifuge at high speed for 5 minutes.
- The resulting supernatant is the final extract.

3.2. Analytical Determination

3.2.1. HPLC-DAD Analysis

- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, and diode-array detector.

- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 μ L.
- Detection: Monitor at the wavelength of maximum absorbance for MCPA (approximately 228 nm).
- Quantification: Use a calibration curve prepared from certified standards of MCPA.

3.2.2. LC-MS/MS Analysis (for higher sensitivity and confirmation)

- LC System: A UHPLC or HPLC system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 reversed-phase column suitable for LC-MS.
- Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[6]
- Ionization Mode: ESI in negative mode is typically used for phenoxyacetic acids.[6]
- MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for MCPA for quantification and confirmation.

Data Presentation

The performance of the analytical method is summarized in the tables below. These values are indicative and may vary depending on the specific crop matrix and instrumentation.

Table 1: Method Performance for MCPA in Wheat

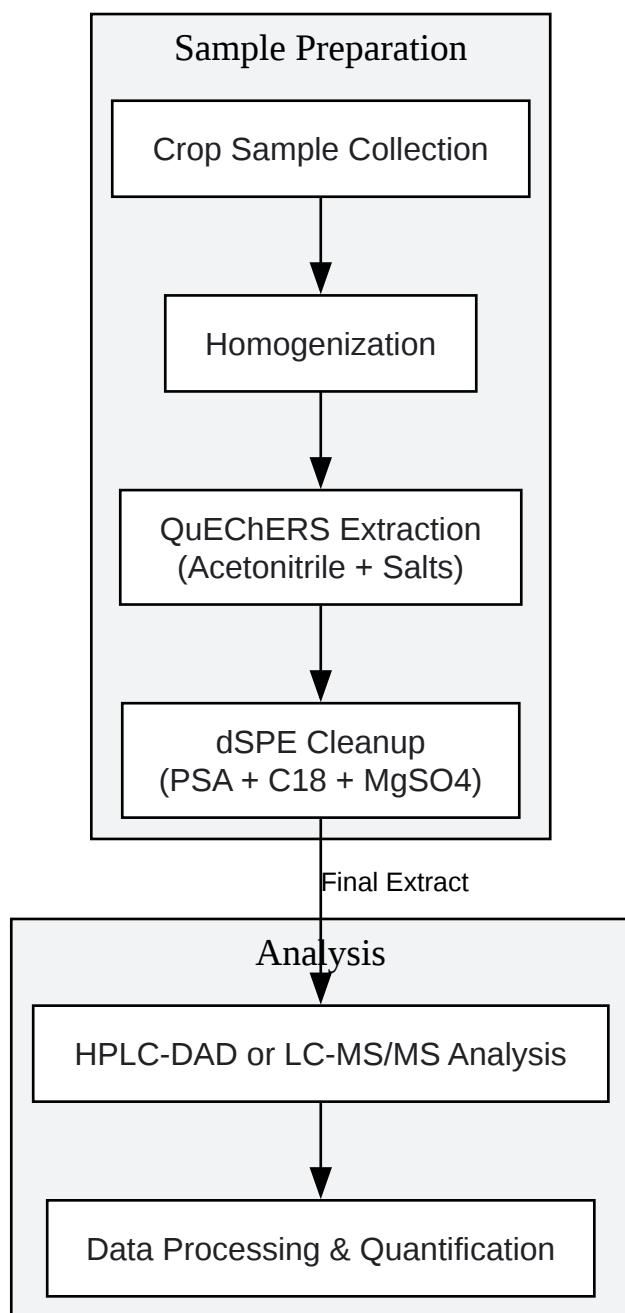
Parameter	Value	Reference
Limit of Detection (LOD)	0.02 ng	[1]
Limit of Quantification (LOQ)	0.01 mg/kg	[1][2]
Mean Recovery (at 0.01-0.5 mg/kg)	87.1% - 98.2%	[1][2]
Relative Standard Deviation (RSD)	0.604% - 3.44%	[1][2]

Table 2: General Performance of QuEChERS for Pesticide Residue Analysis

Parameter	Typical Value Range	Reference
Recovery	70% - 120%	[3]
Relative Standard Deviation (RSD)	<5%	[3]

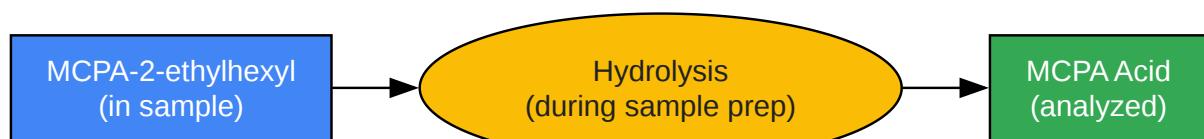
Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation central to this analysis.



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Caption: Experimental workflow for **MCPA-2-ethylhexyl** residue analysis.



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Caption: Hydrolysis of **MCPA-2-ethylhexyl** to MCPA acid.

Conclusion

The described method, combining QuEChERS sample preparation with HPLC-DAD or LC-MS/MS analysis, provides a reliable and efficient approach for the determination of **MCPA-2-ethylhexyl** residues in a variety of crop samples. The protocol offers good recovery and precision, meeting the requirements for routine monitoring and regulatory compliance. The key to this analysis is the understanding that the ester form is hydrolyzed to the parent MCPA acid, which is the target analyte for quantification. This application note serves as a detailed guide for laboratories aiming to implement this analytical procedure.

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